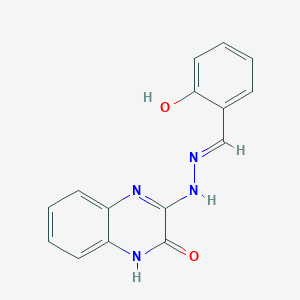

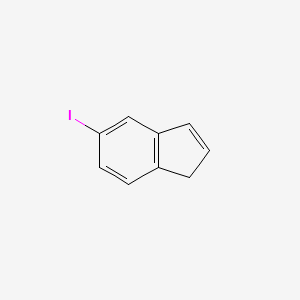

![molecular formula C22H18N4O3 B2668042 (3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034502-19-5](/img/structure/B2668042.png)

(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

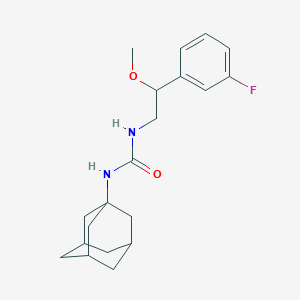

This compound is a complex organic molecule that contains several functional groups, including an isoxazole ring and a pyrimidine ring. The isoxazole ring is a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions . The pyrimidine ring is a six-membered ring with two nitrogen atoms. These rings are connected by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Isoxazole rings can be synthesized through several methods, many of which involve the reaction of nitrile oxides with alkynes or alkenes . Pyrimidine rings can be synthesized through several methods as well, including the Biginelli reaction .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The isoxazole and pyrimidine rings are aromatic, meaning they are particularly stable. The pyrrolidine ring is not aromatic, but it is still relatively stable due to its cyclic structure.Applications De Recherche Scientifique

Anticonvulsant Agents

Research on related compounds, such as (5-amino-3-substituted-1, 2, 4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl) pyrrolidin-1-yl) methanone derivatives, has demonstrated significant anticonvulsant activities. These compounds were evaluated using the maximal electroshock (MES) test, showing potent efficacy in preventing seizures with minimal neurotoxicity, indicating potential applications in developing new anticonvulsant drugs (Malik & Khan, 2014).

Optical Materials

A study on 1,3-diarylated imidazo[1,5-a]pyridine derivatives, synthesized through a one-pot, three-component condensation, revealed that these compounds exhibit remarkable optical properties. They show significant absorption and fluorescence spectra, with a notable Stokes' shift. Such materials have applications in creating luminescent materials for various technological applications, including low-cost emitters for lighting and displays (Volpi et al., 2017).

Antimicrobial Agents

Synthesis and evaluation of compounds with a pyrimidin-4-yloxy pyrrolidin-1-yl) methanone moiety have shown good antimicrobial activity. For instance, derivatives of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanone displayed promising results against various microbial strains, highlighting their potential as antimicrobial agents (Kumar et al., 2012).

Parkinson's Disease Imaging

Research on the synthesis of [11C]HG-10-102-01, targeting the LRRK2 enzyme in Parkinson's disease, illustrates the use of related chemical structures in developing new PET imaging agents. This compound, synthesized from related precursors, aims at enhancing the diagnosis and understanding of Parkinson's disease through imaging techniques (Wang et al., 2017).

Novel Bioactivation Pathways

Studies on isoxazole rings, such as the identification of a novel bioactivation pathway for a 3,4-unsubstituted isoxazole in human liver microsomes, can offer insights into the metabolism of similar structures. This research could contribute to the development of safer and more effective drugs by understanding how they are metabolized in the body (Yu et al., 2011).

Orientations Futures

Propriétés

IUPAC Name |

(3-phenyl-2,1-benzoxazol-5-yl)-(3-pyrimidin-4-yloxypyrrolidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O3/c27-22(26-11-9-17(13-26)28-20-8-10-23-14-24-20)16-6-7-19-18(12-16)21(29-25-19)15-4-2-1-3-5-15/h1-8,10,12,14,17H,9,11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIEMQTHJPRJWLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Phenylbenzo[c]isoxazol-5-yl)(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

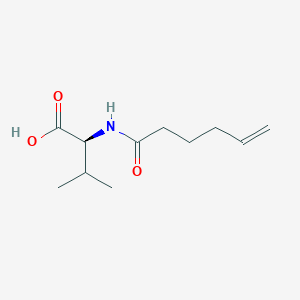

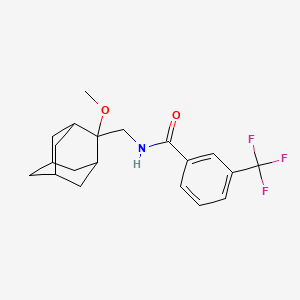

![5-[6-(2H-1,3-benzodioxol-5-yl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-3-cyclopropyl-1,2,4-oxadiazole](/img/structure/B2667962.png)

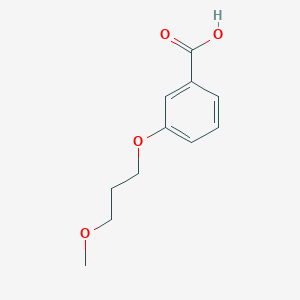

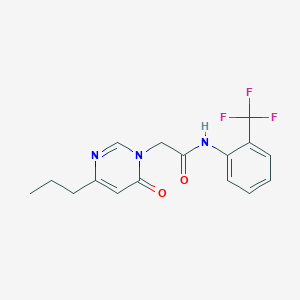

![diethyl 2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2667965.png)

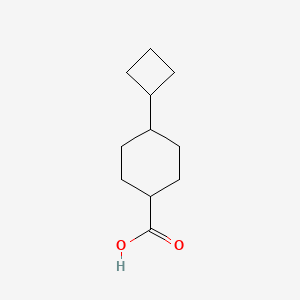

![Dispiro[3.1.36.14]decan-8-ylmethanethiol](/img/structure/B2667967.png)

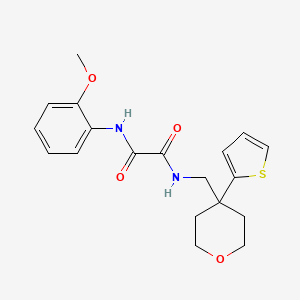

![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2667971.png)

![5-methyl-6-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1H-pyrimidin-2-one](/img/structure/B2667979.png)